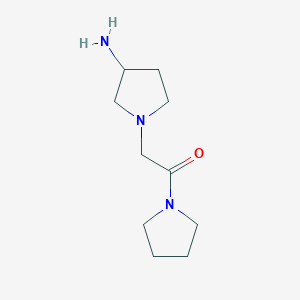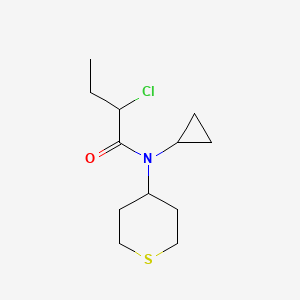
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
Übersicht
Beschreibung
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one, also known as 2-AP, is a synthetic compound with a wide range of applications in both scientific research and in industrial processes. It is a derivative of the pyrrolidine family, which consists of five-membered nitrogen-containing heterocyclic compounds. 2-AP has been studied extensively due to its unique properties and potential uses.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Material Science
A significant application of 2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one and related compounds is in the field of chemical synthesis and material science. For instance, regioselective synthesis techniques have been developed for creating 1-alkyl-5-(indol-3-yl- and -2-yl)pyrrolidin-2-ones, showcasing the versatility of pyrrolidine derivatives in synthesizing heterocyclic compounds with potential pharmaceutical applications (Sadovoy, A. V., Kovrov, A., Golubeva, G. A., & Sviridova, L. A., 2011). Additionally, the synthesis and characterization of new dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication highlight the use of pyrrolidine derivatives in developing advanced materials with desirable optical and electrooptic properties (Facchetti, A. et al., 2006).
Antimicrobial and Biological Activity
Another critical area of application for these compounds is in medicinal chemistry, particularly in the synthesis of analogues of 2′,3′-dideoxynucleotides. Pyrrolidin-1-yl derivatives of pyrimidines and purines have been prepared as analogues, incorporating the phosphonomethoxy group as a phosphate mimic, indicating their potential as antiviral agents (Harnden, M. R., Jarvest, R. L., & Parratt, M. J., 1992). Additionally, pyrrolidine-2-one derivatives have shown promise in antimicrobial activities, underlining their significance in developing new therapeutic agents (Betti, N., Ib. Hussain, R., & Ab. Kadhem, S., 2020).
Nucleoside Analogue Synthesis
The synthesis of nucleoside analogues, where the tetrahydrofuran ring is replaced by a pyrrolidine ring, represents another critical application. These analogues, such as the pyrrolidinyl analogues of 2′,3′-dideoxycytidine, uridine, and thymidine, have been prepared via the construction of the base on a 1-aminopyrrolidine, demonstrating their potential in antiviral and anticancer therapies (Harnden, M. R., & Jarvest, R. L., 1991).
Eigenschaften
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-9-3-6-12(7-9)8-10(14)13-4-1-2-5-13/h9H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCILBYKCYNHNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2-(4-aminophenyl)hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)methanol](/img/structure/B1491294.png)


![2-(3-(pyrazin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1491298.png)
![3-(Pyridin-4-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1491301.png)
![methyl 2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetimidate](/img/structure/B1491302.png)

![6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491306.png)
![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbonitrile](/img/structure/B1491307.png)
![Methyl 2-methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B1491309.png)
![(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1491310.png)
![3-(2-Azidoethyl)-2-(cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B1491312.png)
![2-(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1491313.png)